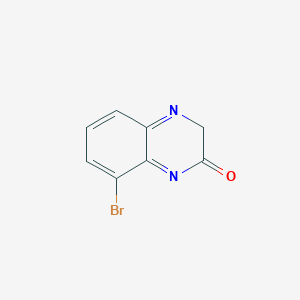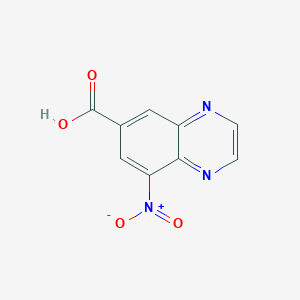
8-bromoquinoxalin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoquinoxalin-2(3H)-one is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a bromine atom at the 8th position and a carbonyl group at the 2nd position of the quinoxaline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromoquinoxalin-2(3H)-one typically involves the bromination of quinoxalin-2(3H)-one. One common method is:
Bromination of Quinoxalin-2(3H)-one:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves:
Large-scale bromination: Using bromine or N-bromosuccinimide in suitable solvents.
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromoquinoxalin-2(3H)-one undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted quinoxalin-2(3H)-one derivatives.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Products: Reduced quinoxaline derivatives.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Conditions: Performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidized quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromoquinoxalin-2(3H)-one has several scientific research applications, including:
-
Medicinal Chemistry
Anticancer Agents: Investigated for its potential to inhibit cancer cell growth.
Antimicrobial Agents: Studied for its activity against various bacterial and fungal strains.
-
Biological Studies
Enzyme Inhibition: Used as a probe to study enzyme inhibition mechanisms.
Receptor Binding: Explored for its binding affinity to specific biological receptors.
-
Industrial Applications
Chemical Intermediates: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of 8-bromoquinoxalin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 8th position and the carbonyl group at the 2nd position play crucial roles in its binding affinity and biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Quinoxalin-2(3H)-one
Structure: Lacks the bromine atom at the 8th position.
Properties: Exhibits different biological activities compared to 8-bromoquinoxalin-2(3H)-one.
-
8-Chloroquinoxalin-2(3H)-one
Structure: Contains a chlorine atom instead of a bromine atom at the 8th position.
Properties: May have different reactivity and biological effects due to the presence of chlorine.
Uniqueness of this compound
This compound is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its binding affinity to biological targets and improve its efficacy in medicinal applications.
Eigenschaften
Molekularformel |
C8H5BrN2O |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
8-bromo-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-3H,4H2 |
InChI-Schlüssel |
VDMHYBQHKYIROB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N=C2C(=N1)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)

![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)


![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)
![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)
![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)
![1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol](/img/structure/B11884210.png)
![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)

